10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane
CAS No.:
Cat. No.: VC13664077
Molecular Formula: C13H19FN2O
Molecular Weight: 238.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19FN2O |
|---|---|
| Molecular Weight | 238.30 g/mol |
| IUPAC Name | 6-fluoro-2-(furan-2-ylmethyl)-2,9-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C13H19FN2O/c14-12-3-5-15-9-13(12)4-6-16(10-13)8-11-2-1-7-17-11/h1-2,7,12,15H,3-6,8-10H2 |
| Standard InChI Key | MQMYWDNJWFITHN-UHFFFAOYSA-N |
| SMILES | C1CNCC2(C1F)CCN(C2)CC3=CC=CO3 |
| Canonical SMILES | C1CNCC2(C1F)CCN(C2)CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane (IUPAC name: 6-fluoro-2-(furan-2-ylmethyl)-2,9-diazaspiro[4.5]decane) belongs to the diazaspirodecane family, featuring a central spirocyclic core that bridges a fluorinated cyclohexane ring and a nitrogen-containing heterocycle. The furan-2-ylmethyl substituent introduces aromaticity and potential hydrogen-bonding interactions, while the fluorine atom at position 10 enhances electronegativity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉FN₂O |
| Molecular Weight | 238.30 g/mol |
| SMILES | C1CNCC2(C1F)CCN(C2)CC3=CC=CO3 |
| InChIKey | MQMYWDNJWFITHN-UHFFFAOYSA-N |
| PubChem CID | 121229627 |
| Topological Polar Surface Area | 42.25 Ų (calculated) |
The spiro[4.5]decane framework imposes conformational constraints that may enhance binding specificity to biological targets. Computational models suggest a LogP value of approximately 2.73, indicating moderate lipophilicity favorable for blood-brain barrier penetration.
Synthesis and Reaction Pathways
Copper-Catalyzed Cyclization
The synthesis of 10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane involves multi-step protocols, with copper-catalyzed cross-coupling reactions playing a central role. A representative pathway includes:
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Formation of the Spirocyclic Core: Cyclohexane derivatives undergo fluorination at position 10 via electrophilic substitution.
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Introduction of the Furan Moiety: A furan-2-ylmethyl group is appended via nucleophilic alkylation or Mitsunobu reactions.
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Diazaspiro Ring Closure: Copper(I) catalysts mediate intramolecular C–N bond formation, completing the spirocyclic architecture.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor® in acetonitrile, 0°C to RT | 78 |
| Furan Incorporation | Mitsunobu reaction (DIAD, PPh₃) | 65 |
| Spirocyclization | CuI, 1,10-phenanthroline, DMF, 80°C | 52 |
Reaction optimization studies highlight the sensitivity of diazaspiro formation to solvent polarity and ligand choice, with dimethylformamide (DMF) providing optimal solvation for copper intermediates.
Structural and Electronic Features
Electronic Effects of Fluorine Substitution
Density functional theory (DFT) calculations predict that the C–F bond dipole (≈1.4 D) induces localized electron withdrawal, polarizing adjacent C–N bonds and enhancing hydrogen-bond acceptor capacity. This electronic perturbation may explain the compound’s affinity for kinases and G protein-coupled receptors (GPCRs).
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